molecular formula C9H6BrNOS B1440187 6-Bromo-1-benzothiophene-2-carboxamide CAS No. 1190198-27-6

6-Bromo-1-benzothiophene-2-carboxamide

Cat. No. B1440187
CAS RN: 1190198-27-6
M. Wt: 256.12 g/mol
InChI Key: GZBHJNHSMWCHEC-UHFFFAOYSA-N
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Description

6-Bromo-1-benzothiophene-2-carboxamide is a chemical compound with the molecular formula C9H6BrNOS and a molecular weight of 256.12 . It is a solid substance with a melting point between 218 - 220 degrees Celsius .


Molecular Structure Analysis

The InChI code for 6-Bromo-1-benzothiophene-2-carboxamide is 1S/C9H6BrNOS/c10-6-2-1-5-3-8 (9 (11)12)13-7 (5)4-6/h1-4H, (H2,11,12) . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.


Physical And Chemical Properties Analysis

As mentioned earlier, 6-Bromo-1-benzothiophene-2-carboxamide is a solid substance with a melting point between 218 - 220 degrees Celsius . Its molecular formula is C9H6BrNOS and it has a molecular weight of 256.12 .

Scientific Research Applications

Pharmaceutical Research

6-Bromo-1-benzothiophene-2-carboxamide has been identified as a potential allosteric inhibitor of Deoxyhypusine synthase (DHPS), which is involved in the activation of eukaryotic translation initiation factor 5A (eIF5A) . The inhibition of DHPS is considered a promising therapeutic approach for cancer treatment, as it plays a key role in regulating protein translation associated with oncoprotein synthesis .

Proteomics

In proteomics, this compound is utilized for its ability to interact with proteins, thereby helping in the identification and understanding of protein functions. It is used in the study of protein expression and interaction, which is crucial for understanding cellular processes .

Material Science

The compound’s solid-state properties, such as its melting point of 218 - 220°C, make it a candidate for material science research, particularly in the development of organic semiconductors and photovoltaic materials .

Synthetic Chemistry

As a building block in synthetic chemistry, 6-Bromo-1-benzothiophene-2-carboxamide is used to synthesize various benzothiophene derivatives. These derivatives are key intermediates in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .

Biological Studies

Benzothiophene derivatives, including 6-Bromo-1-benzothiophene-2-carboxamide, are studied for their biological activities. They have shown potential in anti-tumor, antibacterial, anti-oxidative, and anti-viral applications, making them valuable in the development of new drugs .

Cancer Research

The compound’s role as an inhibitor of DHPS, which is essential for cell proliferation, makes it a subject of interest in cancer research. It is being studied for its potential to halt the growth of cancer cells by targeting the hypusine modification pathway .

Chemical Biology

In chemical biology, 6-Bromo-1-benzothiophene-2-carboxamide is used to explore the biological pathways and processes. Its interactions with various enzymes and receptors can provide insights into the mechanisms of diseases and the development of therapeutic strategies .

Drug Discovery

This compound is a part of the drug discovery process, where it is screened against a variety of targets to identify potential new drugs. Its unique structure allows it to bind with various biological targets, which can lead to the development of novel medications .

Safety And Hazards

The safety information available indicates that 6-Bromo-1-benzothiophene-2-carboxamide may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

6-bromo-1-benzothiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNOS/c10-6-2-1-5-3-8(9(11)12)13-7(5)4-6/h1-4H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZBHJNHSMWCHEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)SC(=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201296527
Record name 6-Bromobenzo[b]thiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201296527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-1-benzothiophene-2-carboxamide

CAS RN

1190198-27-6
Record name 6-Bromobenzo[b]thiophene-2-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190198-27-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromobenzo[b]thiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201296527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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